molecular formula C12H9N5O3 B8052411 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea

Cat. No.: B8052411
M. Wt: 271.23 g/mol
InChI Key: BMCGDVNOKYRKDV-HJWRWDBZSA-N
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Description

3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea (CAS: 1309875-09-9) is a heterocyclic urea derivative containing a benzodioxolyl group and a conjugated enaminonitrile moiety. Its structure features a 1,3-benzodioxole ring linked via a urea bridge to a (1Z)-2-amino-1,2-dicyanoethylene substituent.

Properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCGDVNOKYRKDV-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxolyl intermediate, followed by the introduction of the dicyanoethenyl moiety and the amino group. The final step involves the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dicyanoethenyl moiety to form different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various substituents to the benzodioxolyl ring or the amino group.

Scientific Research Applications

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The dicyanoethenyl moiety and the benzodioxolyl ring are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related ureas, heterocycles, and benzodioxol-containing derivatives.

Structural Analogues in Urea-Based Heterocycles

The following compounds share urea or thiourea linkages with heterocyclic systems:

Compound Name Key Structural Features Molecular Weight Synthesis Method Pharmacological Activity Hydrogen-Binding Patterns References
Target Compound Benzodioxolylurea + enaminonitrile ~307.3 (calc.) Not explicitly reported; likely via SNAr Unknown (discontinued) NH urea, amino → nitrile
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-thiophene hybrid + cyano groups ~314.3 Dioxane, triethylamine, reflux (6 h) Anticandidal NH pyrazole, thiophene S
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone Pyrazole-thiophene + ester ~340.4 Similar to above, ethyl cyanoacetate Antifungal Ester carbonyl
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran-pyrazole hybrid + dual nitriles ~377.4 Dioxane, triethylamine, reflux (6 h) Antimicrobial NH pyrazole, pyran O

Key Observations :

  • The target compound’s enaminonitrile group distinguishes it from pyrazole-thiophene or pyran hybrids, which exhibit broader antifungal/antimicrobial activity .
  • Its discontinued status suggests inferior bioactivity or stability compared to analogues like 2,4-diaminothiophene derivatives, which retain commercial availability .
Benzodioxol-Containing Derivatives

Compounds with the 1,3-benzodioxole moiety exhibit diverse bioactivities, but structural differences dictate functionality:

Compound Name Key Features Molecular Weight Pharmacological Activity Crystal System Hydrogen-Binding Motifs References
Target Compound Urea linkage ~307.3 Unknown Not reported NH urea → nitrile
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one Chalcone + benzodioxol 382.40 Antioxidant potential Triclinic (P1) S(5) ring (OH→C=O)
N-Ethylnorpentylone (Efilona) Ketone + benzodioxol + ethylamine 249.3 Stimulant (Schedule II) Not reported Ketone → amine

Key Observations :

  • The target compound’s urea group contrasts with the ketone in efilona or the chalcone’s α,β-unsaturated system.
  • The chalcone derivative forms an S(5) hydrogen-bonded ring between its hydroxyl and carbonyl groups, a motif absent in the target compound’s structure .

Biological Activity

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H10N4O2C_{12}H_{10}N_{4}O_{2}, with a molecular weight of 242.24 g/mol. The compound features multiple functional groups, including amino and dicyano groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H10N4O2
Molecular Weight242.24 g/mol
Functional GroupsAmino, Dicyano

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dicyano group may play a key role in enzyme inhibition and receptor interactions.

Inhibition Studies

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on enzymes such as α-glucosidase and α-amylase. These enzymes are critical in carbohydrate metabolism and are often targeted in the treatment of diabetes.

Case Studies

Case Study 1: Enzyme Inhibition

In a study assessing the enzyme inhibitory properties of related compounds, it was found that derivatives of dicyano compounds showed moderate to strong inhibition against α-glucosidase. This suggests that this compound may also possess similar inhibitory properties. The study used in vitro assays to measure enzyme activity and confirmed the results through molecular docking simulations.

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant properties of related dicyano compounds. The findings indicated that these compounds exhibited significant free radical scavenging activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antidiabetic Properties : The compound's ability to inhibit carbohydrate-hydrolyzing enzymes suggests its use as a therapeutic agent for managing blood glucose levels in diabetic patients.
  • Antioxidant Effects : Its antioxidant activity could be beneficial in preventing cellular damage caused by oxidative stress.
  • Cancer Research : Preliminary studies indicate that structural analogs may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

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